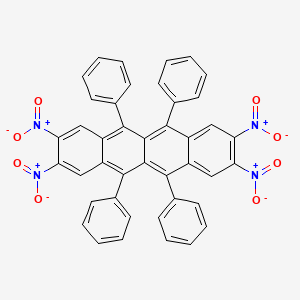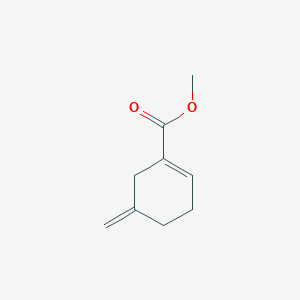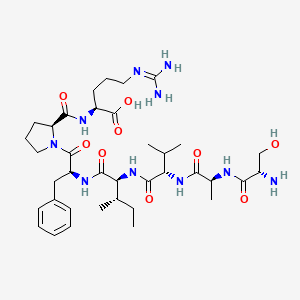![molecular formula C30H22O4 B14186680 1,1'-[1,3-Phenylenebis(oxy)]bis(2-phenoxybenzene) CAS No. 920977-14-6](/img/structure/B14186680.png)
1,1'-[1,3-Phenylenebis(oxy)]bis(2-phenoxybenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[1,3-Phenylenebis(oxy)]bis(2-phenoxybenzene): is a complex organic compound characterized by its unique structure, which includes multiple phenoxy groups attached to a central phenylene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,3-Phenylenebis(oxy)]bis(2-phenoxybenzene) typically involves the reaction of 1,3-dihydroxybenzene with 2-phenoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[1,3-Phenylenebis(oxy)]bis(2-phenoxybenzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of phenolic compounds.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[1,3-Phenylenebis(oxy)]bis(2-phenoxybenzene) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1,1’-[1,3-Phenylenebis(oxy)]bis(2-phenoxybenzene) involves its interaction with specific molecular targets. The phenoxy groups can engage in hydrogen bonding and π-π interactions with target molecules, influencing their activity. The pathways involved include modulation of enzyme activity and interaction with cellular receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Phenylenebis(oxy)bis(trimethylsilane)
- Benzene, 1,3-bis(3-phenoxyphenoxy)-
Uniqueness
1,1’-[1,3-Phenylenebis(oxy)]bis(2-phenoxybenzene) is unique due to its specific arrangement of phenoxy groups, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in applications requiring high stability and specific reactivity profiles.
Eigenschaften
CAS-Nummer |
920977-14-6 |
|---|---|
Molekularformel |
C30H22O4 |
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
1,3-bis(2-phenoxyphenoxy)benzene |
InChI |
InChI=1S/C30H22O4/c1-3-12-23(13-4-1)31-27-18-7-9-20-29(27)33-25-16-11-17-26(22-25)34-30-21-10-8-19-28(30)32-24-14-5-2-6-15-24/h1-22H |
InChI-Schlüssel |
DQJVYOMTZTVHDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2OC3=CC(=CC=C3)OC4=CC=CC=C4OC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5H-Imidazo[1,2-b]pyrazole-3,5,6-triamine](/img/structure/B14186639.png)
![Benzene, 1-(3-butenyl)-2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B14186645.png)


![S-1,3-Benzothiazol-2-yl 3-[(2-hydroxypropyl)amino]butanethioate](/img/structure/B14186655.png)


![Ethyl 4-{[2-(4-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B14186683.png)
